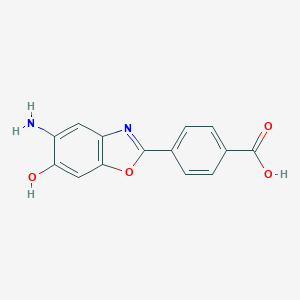

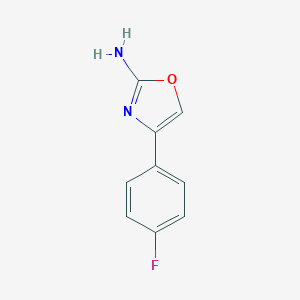

4-(4-Fluorophenyl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Fluorophenyl)oxazol-2-amine” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .

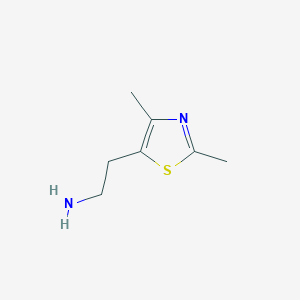

Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)oxazol-2-amine” is characterized by the presence of an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)oxazol-2-amine” include a solid form and a molecular weight of 194.229 Da .

Aplicaciones Científicas De Investigación

Antitumor Properties

The study on the Preclinical Evaluation of Amino Acid Prodrugs of antitumor 2-(4-amino-3-methylphenyl)benzothiazoles highlights the potential of structurally similar compounds to 4-(4-Fluorophenyl)oxazol-2-amine in cancer treatment. These compounds show potent antitumor properties, with modifications like fluorination around the benzothiazole nucleus to prevent metabolic inactivation. The research suggests that amino acid conjugation to improve solubility and bioavailability could be a strategy for similar oxazol-2-amine derivatives, making them suitable for clinical evaluation in treating carcinomas (Bradshaw et al., 2002).

Synthesis and Chemical Properties

The Intramolecular Cyclization of N-propargylic Amides without transition metal catalysis for synthesizing fluoroalkylated oxazoles presents a method potentially applicable to synthesizing compounds like 4-(4-Fluorophenyl)oxazol-2-amine. This process allows for the creation of oxazoles with various functional groups, offering a pathway to synthesize structurally related compounds with potential biological activities (Sugiishi, Motegi, & Amii, 2023).

Antimicrobial Activity

Research on Schiff and Mannich Bases Bearing 2,4-Dichloro-5-Fluorophenyl Moiety demonstrates the antimicrobial potential of compounds structurally related to 4-(4-Fluorophenyl)oxazol-2-amine. These compounds have shown promising antibacterial and antifungal activities, suggesting that modifications to the oxazol-2-amine structure could yield new antimicrobial agents (Karthikeyan et al., 2006).

Application in Heterocyclic Design

The X-ray Mapping in Heterocyclic Design study, focusing on aminodienes containing an oxazole fragment, explores the structural aspects of compounds similar to 4-(4-Fluorophenyl)oxazol-2-amine. Such research underscores the importance of understanding the molecular structure for designing new heterocyclic compounds with potential applications in drug development and material sciences (Rybakov et al., 2002).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTIKVAJAUKENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=N2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)oxazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)